Tert-butyl benzoylcarbamate
Overview
Description
Tert-butyl benzoylcarbamate is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
Tert-butyl benzoylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
Molecular Structure Analysis
The molecular formula of Tert-butyl benzoylcarbamate is C12H17NO2 . The InChI code is InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)
. The Canonical SMILES is CC(C)(C)OC(=O)NCC1=CC=CC=C1
.
Chemical Reactions Analysis
The gaseous decomposition product of Tert-butyl benzoylcarbamate is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol .
Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl benzoylcarbamate is 207.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 207.125928785 g/mol .
Scientific Research Applications
Genotoxicity Assessment
Tert-butyl compounds, including Tert-butyl benzoylcarbamate, are part of broader chemical studies. For example, in the study of the genotoxic effects of methyl-tert-butyl ether (MTBE) and related compounds, it was discovered that these chemicals, commonly found in gasoline, induce DNA damage in human lymphocytes. This damage includes DNA strand breaks and oxidative base modifications, highlighting the genotoxic potential of such compounds (Chen et al., 2008).
Organic Synthesis and Chemical Transformations
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to tert-butyl benzoylcarbamate, have been utilized in organic synthesis. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines and proving useful as building blocks in organic synthesis (Guinchard et al., 2005).
Chemical Sensory Materials
In a study focusing on benzothizole modified tert-butyl carbazole derivatives, it was found that these compounds, including ones with tert-butyl moieties, could gel certain solvents and emit strong blue light. This property makes them suitable as fluorescent sensory materials for detecting acid vapors, demonstrating the application of tert-butyl compounds in sensory technology (Sun et al., 2015).
Environmental Remediation
Tert-butyl compounds, similar to tert-butyl benzoylcarbamate, have been investigated for environmental remediation applications. For instance, the study of methyl tert-butyl ether (MTBE) degradation using UV/H2O2 processes showed the formation of various byproducts, including tert-butyl alcohol (TBA). This research is crucial in understanding how tert-butyl compounds behave in environmental processes and their potential for groundwater remediation (Stefan et al., 2000).
Photophysical Dynamics
A class of 2-(2'-hydroxyphenyl)benzothiazole-based compounds, including derivatives with tert-butyl groups, has been studied for their unique photophysical properties. These compounds exhibit aggregation-induced emission enhancement, which is significant for understanding the dynamics of light-emitting materials in various states (Qian et al., 2007).
Future Directions
properties
IUPAC Name |
tert-butyl N-benzoylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHAAIDHDCOFOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30527371 | |
Record name | tert-Butyl benzoylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30527371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl benzoylcarbamate | |
CAS RN |
88000-67-3 | |
Record name | tert-Butyl benzoylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30527371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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